molecular formula C19H21N3O3S B6662106 5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid

5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid

Cat. No.: B6662106
M. Wt: 371.5 g/mol
InChI Key: QVTDXADFISPSMG-UHFFFAOYSA-N
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Description

5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid is a complex organic compound featuring a thieno[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a thioamide and a hydrazine derivative can form the thieno[2,3-c]pyrazole ring.

    Benzylation and Methylation:

    Amidation: The final step involves the coupling of the thieno[2,3-c]pyrazole derivative with pentanoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thieno[2,3-c]pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which 5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The thieno[2,3-c]pyrazole core is known to interact with various proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidines
  • Pyrazolo[3,4-d]pyrimidines
  • Benzothiophenes

Uniqueness

Compared to similar compounds, 5-[(1-Benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyl and methyl groups, along with the pentanoic acid moiety, provides a distinct set of reactivity and interaction profiles.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[(1-benzyl-3-methylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-15-11-16(18(25)20-10-6-5-9-17(23)24)26-19(15)22(21-13)12-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTDXADFISPSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCCCCC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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